Isofissistin

Description

Contextualization within Chalcone (B49325) Chemistry and Natural Products Research

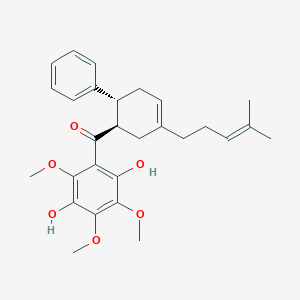

Isofissistin is classified as a condensed chalcone, a subgroup of the flavonoid family of compounds. nih.govmdpi.combiocrick.com Chalcones are characterized by their open-chain C6-C3-C6 skeleton, chemically known as 1,3-diaryl-2-propen-1-one, and are recognized as key precursors in the biosynthesis of all other flavonoids in plants. nih.govmdpi.complos.orgnih.gov

The study of this compound falls squarely within the domain of natural products research, a scientific discipline focused on discovering and characterizing chemical substances from natural sources. This field is a cornerstone of drug discovery, as many plant secondary metabolites possess significant biological activities. plos.orgontosight.ai Chalcones, in general, are known to exhibit a wide range of pharmacological effects, including antibacterial, antiviral, and anticancer properties, making them frequent subjects of scientific investigation. nih.govplos.org

Significance of this compound in Phytochemical and Biological Investigations

The primary significance of this compound in scientific research stems from its demonstrated biological activity. It has been identified through bioassay-guided fractionation, a process used to isolate active constituents from complex mixtures, as a compound with notable cytotoxic effects. biocrick.com Specifically, research has highlighted its ability to act against human epithelial carcinoma cells. nih.govplos.org The isolation and structural elucidation of this compound from the Fissistigma genus contribute valuable data to the phytochemical understanding of this plant group and underscore its potential as a source of novel, biologically active molecules. biocrick.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C28H34O6 |

|---|---|

Molecular Weight |

466.6 g/mol |

IUPAC Name |

(2,5-dihydroxy-3,4,6-trimethoxyphenyl)-[(1R,6R)-3-(4-methylpent-3-enyl)-6-phenylcyclohex-3-en-1-yl]methanone |

InChI |

InChI=1S/C28H34O6/c1-17(2)10-9-11-18-14-15-20(19-12-7-6-8-13-19)21(16-18)23(29)22-24(30)27(33-4)28(34-5)25(31)26(22)32-3/h6-8,10,12-14,20-21,30-31H,9,11,15-16H2,1-5H3/t20-,21+/m0/s1 |

InChI Key |

LXKXXDWXWNBTNE-LEWJYISDSA-N |

Isomeric SMILES |

CC(=CCCC1=CC[C@H]([C@@H](C1)C(=O)C2=C(C(=C(C(=C2OC)O)OC)OC)O)C3=CC=CC=C3)C |

Canonical SMILES |

CC(=CCCC1=CCC(C(C1)C(=O)C2=C(C(=C(C(=C2OC)O)OC)OC)O)C3=CC=CC=C3)C |

Synonyms |

isofissistin |

Origin of Product |

United States |

Chemical and Physical Properties of Isofissistin

The specific chemical and physical characteristics of Isofissistin define its behavior and interactions. While a complete profile is a subject of ongoing research, key properties have been identified. This compound is described as a "condensed chalcone (B49325)," indicating a more complex structure than a simple chalcone. nih.govbiocrick.com

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₈H₃₄O₆ | nih.gov |

| Molecular Weight | 466.57 g/mol | Calculated |

| PubChem CID | 10027544 | nih.gov |

| IUPAC Name | Not definitively available in searched literature | N/A |

| Appearance | Not definitively specified; related chalcones are often yellow powders | biocrick.com |

Biosynthetic Pathways and Precursor Metabolism

Overview of the Flavonoid Biosynthetic Pathway and Chalcone (B49325) Formation

The journey to synthesizing flavonoids, including chalcones like isofissistin, begins with the aromatic amino acid L-phenylalanine, a product of the shikimate pathway. biotech-asia.org This initial phase is known as the general phenylpropanoid pathway. nih.govfrontiersin.org A series of enzymes catalyzes the conversion of phenylalanine into 4-coumaroyl-CoA, which is the key entry point into the flavonoid-specific pathway. nih.govontosight.ai

The first committed step in flavonoid biosynthesis is the formation of a chalcone scaffold. nih.govplos.org This reaction is catalyzed by the enzyme Chalcone Synthase (CHS). plos.orgwikipedia.org CHS facilitates the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA. plos.orgnih.govresearchgate.net Malonyl-CoA itself is derived from the primary metabolite acetyl-CoA through the action of acetyl-CoA carboxylase (ACCase). nih.gov The resulting product is a C15 intermediate known as naringenin (B18129) chalcone (4,2′,4′,6′-tetrahydroxychalcone), which serves as the precursor for a vast array of flavonoids. nih.govresearchgate.netresearchgate.net This chalcone can then be isomerized by chalcone isomerase (CHI) to form a flavanone, a central branch point leading to different flavonoid classes like flavones, flavonols, and anthocyanins. ontosight.aibiotech-asia.orgnih.gov However, for compounds like this compound, the core structure is the chalcone itself. nih.gov

| Step | Precursor(s) | Key Enzyme | Product | Pathway Stage |

|---|---|---|---|---|

| 1 | L-Phenylalanine | Phenylalanine Ammonia-Lyase (PAL) | trans-Cinnamic Acid | General Phenylpropanoid Pathway |

| 2 | trans-Cinnamic Acid | Cinnamate-4-Hydroxylase (C4H) | p-Coumaric Acid | General Phenylpropanoid Pathway |

| 3 | p-Coumaric Acid | 4-Coumarate:CoA Ligase (4CL) | 4-Coumaroyl-CoA | General Phenylpropanoid Pathway |

| 4 | 4-Coumaroyl-CoA, 3x Malonyl-CoA | Chalcone Synthase (CHS) | Naringenin Chalcone | Flavonoid Biosynthesis |

Enzymatic Regulation in this compound Biosynthesis

The rate and quantity of flavonoid production are meticulously controlled through the regulation of key enzymes in the biosynthetic pathway. nih.govfunaab.edu.ng This regulation occurs at multiple levels, including transcriptional control of enzyme-encoding genes and direct modulation of enzyme activity through mechanisms like feedback inhibition. nih.govkhanacademy.org For the biosynthesis of this compound, the activities of enzymes in the early phenylpropanoid pathway and the chalcone formation step are of paramount importance.

Phenylalanine Ammonia-Lyase (PAL) is a pivotal enzyme that catalyzes the first committed step of the phenylpropanoid pathway. frontiersin.orgwikipedia.org It performs a non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid and ammonia. wikipedia.orgpeerj.com As the entry-point enzyme, PAL is a critical regulatory checkpoint that controls the flow of carbon from primary metabolism (amino acid synthesis) into the vast network of phenylpropanoid secondary metabolites, including flavonoids. mdpi.comnih.gov The activity of PAL is often induced by various stimuli such as light, wounding, or pathogen attack, indicating its crucial role in plant defense and adaptation. wikipedia.org

Following the action of PAL, Cinnamate-4-Hydroxylase (C4H) catalyzes the next key reaction. researchgate.net C4H is a cytochrome P450-dependent monooxygenase that hydroxylates trans-cinnamic acid at the C4 position of the aromatic ring to form p-coumaric acid. nih.govnih.gov This step is crucial as p-coumaric acid is the direct precursor that is subsequently activated to 4-coumaroyl-CoA, the substrate for CHS. researchgate.net The expression and activity of both PAL and C4H genes are tightly regulated, directly influencing the availability of precursors for flavonoid and lignin (B12514952) biosynthesis. researchgate.netnih.gov Silencing the C4H gene, for example, has been shown to alter the metabolic flux, potentially enhancing the production of certain flavonoids by redirecting precursors. mdpi.com

Chalcone Synthase (CHS) is the quintessential enzyme of the flavonoid pathway, responsible for synthesizing the foundational chalcone structure. researchgate.netscispace.com It belongs to the type III polyketide synthase (PKS) family of enzymes. wikipedia.org The catalytic mechanism of CHS is a well-studied process involving a series of decarboxylation and condensation reactions. scispace.comebi.ac.uk

The reaction begins with the binding of the starter molecule, 4-coumaroyl-CoA, to the active site of the CHS enzyme, where it forms a thioester bond with a conserved cysteine residue. ebi.ac.ukfrontiersin.org Subsequently, three molecules of malonyl-CoA, the "extender" units, are sequentially recruited. nih.govscispace.com For each round of condensation, malonyl-CoA is decarboxylated to form a reactive acetyl-CoA carbanion. scispace.com This carbanion then attacks the growing polyketide chain, extending it by two carbon atoms in each step. wikipedia.org

After three successive condensation reactions, a linear tetraketide intermediate is formed, which remains bound to the active site cysteine. ebi.ac.uk The final step is a regiospecific intramolecular Claisen condensation, where the tetraketide chain folds into a specific conformation, allowing for cyclization and aromatization to form the naringenin chalcone. scispace.comebi.ac.uk The CHS active site architecture precisely guides this sequence of events, ensuring the correct formation of the chalcone ring system without the involvement of additional specific catalytic residues for the cyclization itself. ebi.ac.uk

| Enzyme | Abbreviation | Enzyme Class | Reaction Catalyzed | Regulatory Importance |

|---|---|---|---|---|

| Phenylalanine Ammonia-Lyase | PAL | Lyase | L-Phenylalanine → trans-Cinnamic Acid + NH₃ | First committed step of the phenylpropanoid pathway; controls flux from primary to secondary metabolism. frontiersin.orgwikipedia.org |

| Cinnamate-4-Hydroxylase | C4H | Cytochrome P450 Monooxygenase | trans-Cinnamic Acid → p-Coumaric Acid | Key hydroxylation step; a branch point for different phenylpropanoid derivatives. nih.govnih.gov |

| Chalcone Synthase | CHS | Type III Polyketide Synthase | 4-Coumaroyl-CoA + 3x Malonyl-CoA → Naringenin Chalcone + 4 CoA + 3 CO₂ | First committed enzyme in flavonoid biosynthesis; creates the C15 chalcone backbone. plos.orgwikipedia.org |

Role of Phenylalanine Ammonia-Lyase (PAL) and Cinnamate-4-Hydroxylase (C4H)

Theoretical Considerations and Predictive Biosynthesis Models

Understanding and predicting the biosynthesis of complex natural products like this compound is increasingly aided by theoretical and computational approaches. frontiersin.org These models provide a framework for analyzing metabolic pathways, identifying regulatory bottlenecks, and guiding metabolic engineering efforts to enhance the production of desired compounds. frontiersin.orgnih.gov

Metabolic models, particularly context-specific ones, can be used to simulate the accumulation of flavonoids and isoflavonoids. researchgate.net For example, trade-off analyses between biomass production and secondary metabolite synthesis in soybean have suggested that high biomass requirements can limit the resources available for isoflavone (B191592) production. researchgate.net Such models can predict how changes in primary metabolism, like carbohydrate or protein content, might influence the final yield of specific flavonoids. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) models offer another theoretical lens, primarily for predicting the biological activity of compounds once they are formed. semanticscholar.org By correlating physicochemical properties of a series of molecules with their activities, QSAR can help in designing new derivatives with enhanced properties. semanticscholar.org While focused on activity rather than biosynthesis, these models rely on a deep understanding of the chemical structures generated by the biosynthetic pathways.

Furthermore, the regulation of biosynthetic pathways is often modeled as a complex network of interactions involving transcription factors, hormones, and environmental signals like light. nih.gov For instance, models of light signal transduction pathways show how photoreceptors can trigger a cascade of regulatory events that ultimately activate the expression of genes like CHS, thereby increasing flavonoid production. nih.gov These predictive models are invaluable for forming a holistic view of how a plant controls the synthesis of specific compounds like this compound in response to developmental and environmental cues.

Compound Reference Table

| Compound Name |

|---|

| This compound |

| L-Phenylalanine |

| trans-Cinnamic Acid |

| p-Coumaric Acid |

| 4-Coumaroyl-CoA |

| Malonyl-CoA |

| Acetyl-CoA |

| Naringenin Chalcone |

| Naringenin |

Chemical Synthesis and Structural Modification Strategies

Laboratory Synthesis of Isofissistin and Related Chalcone (B49325) Scaffolds

This compound is a naturally occurring condensed chalcone that, along with fissistin, has been isolated from the ethyl acetate (B1210297) extract of Fissistigma lanuginosum. mdpi.combotanyjournals.comijpsr.com While specific details on the total laboratory synthesis of this compound are not extensively documented in publicly available literature, the synthesis of the core chalcone scaffold is well-established. mdpi.comnih.gov Chalcones, chemically known as 1,3-diaryl-2-propen-1-ones, consist of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. botanyjournals.commdpi.com The laboratory synthesis of these structures provides a reliable source of material for biological testing and serves as a platform for creating diverse analogs. mdpi.comnih.gov

The most prevalent and convenient method for synthesizing the chalcone framework is the Claisen-Schmidt condensation. botanyjournals.comijpsr.commdpi.com This reaction is a type of crossed aldol (B89426) condensation that involves the base-catalyzed reaction between a substituted benzaldehyde (B42025) and a substituted acetophenone (B1666503). mdpi.comwikipedia.orgnumberanalytics.com

The general mechanism of the Claisen-Schmidt condensation proceeds in several steps:

Enolate Formation: A strong base, typically sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in an alcoholic solvent, abstracts an α-hydrogen from the acetophenone (the ketone component) to form a reactive enolate ion. numberanalytics.comgordon.educutm.ac.in

Nucleophilic Attack: The nucleophilic enolate ion then attacks the carbonyl carbon of the benzaldehyde (the aldehyde component), which lacks α-hydrogens, thus preventing self-condensation. numberanalytics.comgeeksforgeeks.org This step forms a tetrahedral intermediate. geeksforgeeks.org

Dehydration: The resulting β-hydroxy ketone intermediate readily undergoes dehydration (loss of a water molecule) to yield the final α,β-unsaturated ketone, the chalcone. numberanalytics.comgordon.edu This dehydration is often spontaneous under the reaction conditions. gordon.edu

The Claisen-Schmidt condensation is widely used due to its simplicity, efficiency, and the ready availability of a wide variety of substituted starting materials, allowing for the synthesis of a large library of chalcone derivatives. botanyjournals.commdpi.com

| Reaction | Starting Material A (Ketone) | Starting Material B (Aldehyde) | Catalyst/Conditions | Product Type |

|---|---|---|---|---|

| Claisen-Schmidt Condensation | Substituted Acetophenone | Substituted Benzaldehyde | Base (e.g., NaOH, KOH) in Alcohol | Chalcone (1,3-diaryl-2-propen-1-one) |

Beyond the classic Claisen-Schmidt condensation, other synthetic routes have been explored. For instance, coupling reactions between a benzaldehyde and a phenylacetylene (B144264) in the presence of hydrobromic acid (HBr) and an ionic liquid can also produce chalcones. mdpi.com These alternative methods contribute to the synthetic chemist's toolkit for accessing diverse chalcone structures.

Design and Derivatization of this compound Analogs

The core chalcone scaffold is a "privileged structure" in medicinal chemistry, meaning it can serve as a template for developing a wide range of biologically active compounds. ijpsr.com The design and synthesis of this compound analogs and other chalcone derivatives are driven by the goal of optimizing their physicochemical properties and biological activities. nih.gov

The rational design of new chalcone derivatives employs several key strategies to enhance their desired properties. mdpi.com A primary approach involves modifying the substitution patterns on the two aromatic rings (Ring A and Ring B) of the chalcone backbone. researchgate.net

Key design principles include:

Molecular Hybridization: This strategy involves combining the chalcone scaffold with other known bioactive pharmacophores. mdpi.com For example, hybrid molecules incorporating chalcone with moieties like thiazole (B1198619) or diphenyl ether have been synthesized to create agents with novel or enhanced activities. mdpi.comresearchgate.net

Bioisosterism: This involves replacing certain functional groups on the chalcone molecule with other groups that have similar physical or chemical properties. This can lead to improved potency, selectivity, or metabolic stability. mdpi.com

Structure-Activity Relationship (SAR) Studies: By synthesizing a series of analogs with systematic variations in their structure and evaluating their biological activity, researchers can identify which chemical features are crucial for a desired effect. For instance, studies have shown that the presence and position of hydroxyl groups and other substituents on the aromatic rings are critical for the activity of many chalcones. researchgate.net

Computational and In Silico Design: Computer-assisted drug design approaches are increasingly used to predict the potential activity of novel chalcone derivatives before their synthesis. mdpi.commdpi.com Techniques like molecular docking can help visualize how a designed molecule might interact with a biological target, guiding the selection of the most promising candidates for synthesis. mdpi.com

The chemical modification and structural elaboration of the chalcone framework rely on a variety of synthetic reactions. The development of synthetic methods is a field of chemistry focused on creating new tools to make and transform chemical bonds, which is essential for expanding the "chemical space" of available compounds for testing. csic.es

Starting with a core chalcone structure, which can be synthesized via methods like the Claisen-Schmidt condensation, further modifications can be introduced. These can include:

Introduction of Functional Groups: Various functional groups such as halogens, nitro groups, amino groups, and alkyl or alkoxy chains can be added to the aromatic rings of the starting acetophenones and benzaldehydes before the condensation reaction. mdpi.com

Heterocyclic Chalcones: One or both of the aryl rings in the chalcone structure can be replaced with heterocyclic rings (e.g., thiophene, furan, pyridine) to generate novel analogs. acs.orgresearchgate.net These modifications can significantly alter the electronic properties and biological profile of the molecule. acs.org

Post-condensation Modification: The α,β-unsaturated ketone functionality in the chalcone bridge is reactive and can be a site for further chemical transformations, allowing for the synthesis of related compounds like pyrazolines, flavanones, and other heterocyclic systems. botanyjournals.com

These synthetic strategies provide a powerful platform for generating extensive libraries of this compound analogs and other chalcone derivatives, enabling a thorough exploration of their structure-activity relationships. mdpi.com

| Design Principle | Description | Example Application |

|---|---|---|

| Molecular Hybridization | Combining the chalcone scaffold with other bioactive molecular fragments. | Synthesis of chalcone-thiazole hybrids. researchgate.net |

| Bioisosterism | Replacing functional groups with others that have similar physicochemical properties. | Substituting a hydroxyl group with a carboxylic acid to alter solubility and binding. mdpi.com |

| SAR-Guided Modification | Systematically altering substituents to determine their effect on activity. | Varying the position and number of hydroxyl groups on the aromatic rings. researchgate.net |

| Incorporation of Heterocycles | Replacing one or both aryl rings with a heterocyclic ring system. | Creating thiophene-containing chalcones for enhanced biological activity. acs.org |

Advanced Structural Elucidation and Analytical Methodologies

Spectroscopic Techniques for Comprehensive Structure Determination

Spectroscopic methods are indispensable for mapping the intricate atomic framework of molecules. For Isofissistin, a condensed chalcone (B49325), techniques that reveal through-bond and through-space correlations are particularly crucial.

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful technique that provides a more comprehensive analysis of molecular structures than one-dimensional (1D) NMR by plotting the spectrum in two frequency dimensions. cam.ac.ukwikipedia.org This method is instrumental in resolving overlapping signals in complex molecules, which is often an issue in 1D NMR. libretexts.org For the structural elucidation of this compound, several 2D NMR experiments are employed to establish the connectivity and spatial relationships of atoms.

Key 2D NMR experiments for this compound include:

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. wikipedia.orglibretexts.org For this compound, COSY spectra would reveal correlations between adjacent protons in the phenyl rings and the cyclohexenyl moiety, helping to piece together these structural fragments. researchgate.net

Heteronuclear Single Quantum Coherence (HSQC): This experiment maps the correlation between protons and directly attached heteronuclei, most commonly carbon-13. wikipedia.org In the case of this compound, HSQC is used to assign the proton signals to their corresponding carbon atoms, which is a critical step in assigning the complete ¹³C NMR spectrum. researchgate.net

Heteronuclear Multiple Bond Correlation (HMBC): This technique detects longer-range couplings between protons and carbons (typically 2-4 bonds). researchgate.net This is particularly valuable for connecting different spin systems that are separated by quaternary carbons or heteroatoms. For this compound, HMBC data would be essential for linking the phenyl and cyclohexenyl moieties and for placing substituents like methyl groups. mdpi.com

| 2D NMR Technique | Information Provided | Application to this compound Structure |

| COSY | ¹H-¹H correlations through 2-3 bonds | Establishes proton connectivity within the phenyl and cyclohexenyl rings. |

| HSQC | Direct ¹H-¹³C one-bond correlations | Assigns protons to their directly attached carbons. |

| HMBC | ¹H-¹³C correlations through 2-4 bonds | Connects structural fragments and confirms the placement of substituents. |

Chromatographic Separation and Characterization Techniques

The isolation of this compound from its natural source, such as the ethyl acetate (B1210297) extract of Fissistigma lanuginosum, necessitates the use of various chromatographic techniques. mdpi.com Chromatography separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase. nih.govbioanalysis-zone.com

A general workflow for the isolation of this compound would involve:

Column Chromatography: This is often the initial purification step. nih.gov The crude plant extract is loaded onto a column packed with a stationary phase like silica (B1680970) gel. A solvent or a gradient of solvents (mobile phase) is then passed through the column. sgkgdcvinukonda.ac.in Fractions are collected and analyzed, often by Thin-Layer Chromatography (TLC), to group those containing compounds with similar polarities. slideshare.net

Thin-Layer Chromatography (TLC): TLC is a rapid and inexpensive method used to monitor the separation achieved by column chromatography and to determine the purity of isolated fractions. sgkgdcvinukonda.ac.in

High-Performance Liquid Chromatography (HPLC): For final purification, HPLC is the method of choice. conquerscientific.com It offers higher resolution and efficiency compared to column chromatography. A reverse-phase HPLC column, where the stationary phase is non-polar, is commonly used for the separation of moderately polar compounds like chalcones. conquerscientific.com

| Chromatographic Technique | Principle | Role in this compound Isolation |

| Column Chromatography | Separation based on differential adsorption to a solid stationary phase. sgkgdcvinukonda.ac.in | Initial fractionation of the crude extract to isolate groups of compounds. |

| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material. slideshare.net | Monitoring fractions from column chromatography and assessing purity. |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation using a high-pressure solvent delivery system. conquerscientific.com | Final purification of this compound to a high degree of purity. |

Computational Chemistry Approaches in Structural Analysis

Computational chemistry serves as a powerful tool to complement experimental data, providing insights into molecular structure, properties, and interactions. schrodinger.comhitgen.com

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. nih.govijpsr.comresearchgate.net This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action. nih.govchapman.edu In the context of this compound, molecular docking could be used to predict its binding affinity and interaction mode with a specific biological target, for instance, a protein implicated in a disease pathway. frontiersin.org The process involves generating a multitude of possible conformations of this compound within the binding site of the target protein and then using a scoring function to rank these poses based on their predicted binding energy. nih.govmdpi.com The results can highlight key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. tainstruments.com

Molecular dynamics (MD) simulations provide a detailed view of the physical movements of atoms and molecules over time. wikipedia.orgnih.gov This computational method is used to study the dynamic behavior of biological systems, including the conformational stability of proteins and the binding affinity of ligands. ebsco.commdpi.com An MD simulation of an this compound-protein complex, generated from a molecular docking study, could be performed to assess the stability of the predicted binding pose. frontiersin.org The simulation would track the movements of the ligand and the protein atoms over a set period, allowing for the analysis of the flexibility of the complex and the persistence of key intermolecular interactions. nih.gov This provides a more dynamic and realistic picture of the binding event than the static view offered by molecular docking alone. frontiersin.org Furthermore, MD simulations can be used to calculate the binding free energy, offering a more accurate prediction of the binding affinity. mdpi.com The conformational stability of a protein refers to the forces that maintain its properly folded, active structure. reddit.comyoutube.com

Mechanistic Investigations and Biological Activities in Preclinical Models

Cellular Mechanisms of Action in Model Systems

Isofissistin, a condensed chalcone (B49325), has demonstrated cytotoxic effects against human epithelial carcinoma cells, specifically KB cells, in laboratory studies. researchgate.netresearchgate.net This activity is a key area of interest in preclinical cancer research. The KB cell line, derived from a human epidermoid carcinoma of the nasopharynx, is a commonly used model for in vitro cytotoxicity assays to screen potential anticancer compounds. nih.govnih.govscialert.net

The cytotoxicity of chalcones, the chemical class to which this compound belongs, is well-documented against various cancer cell lines. researchgate.net For instance, other chalcones like Fissistin and Pedicin (B191033), also isolated from the Fissistigma genus, have shown success in combating human epithelial carcinoma cells. researchgate.netresearchgate.net Studies on other chalcone derivatives have revealed cytotoxic effects against a range of cancer cell lines, including those of the breast, colon, and stomach. nih.govmdpi.combrieflands.com The mechanism of cytotoxicity for some chalcones involves the induction of apoptosis (programmed cell death) and cell cycle arrest. researchgate.netnih.gov For example, trans-chalcone and licochalcone A have been shown to induce apoptosis and cause cell cycle arrest in breast cancer cell lines. researchgate.net Similarly, isocordoin, a prenylated chalcone, has demonstrated cytotoxic effects against prostate (PC-3), breast (MCF-7), and colorectal (HT-29) cancer cell lines, with evidence suggesting apoptosis induction through the loss of mitochondrial membrane potential and caspase activation. mdpi.com

The following table summarizes the cytotoxic activity of various chalcones and related compounds against different cancer cell lines, providing context for the potential of this compound.

| Compound | Cell Line | Effect | Reference |

| This compound | KB | Cytotoxic | researchgate.netresearchgate.net |

| Fissistin | KB | Cytotoxic | researchgate.netresearchgate.net |

| Pedicin | KB | Cytotoxic | researchgate.netresearchgate.net |

| Licochalcone A | MCF-7 (Breast) | Cytotoxic, Apoptosis induction | researchgate.net |

| trans-chalcone | MCF-7 (Breast) | Cytotoxic, Apoptosis induction | researchgate.net |

| Isocordoin | PC-3 (Prostate) | Cytotoxic | mdpi.com |

| Isocordoin | MCF-7 (Breast) | Cytotoxic | mdpi.com |

| Isocordoin | HT-29 (Colorectal) | Cytotoxic | mdpi.com |

| Biochanin A | Stomach cancer cell lines | Cytostatic, Cytotoxic | nih.gov |

| Genistein | Stomach cancer cell lines | Cytostatic, Cytotoxic | nih.gov |

This table is for illustrative purposes to show the general activity of the chalcone class and is based on the provided search results.

Some chalcones have been identified as anti-mitotic agents, interfering with the process of cell division. ijhmr.com This activity is often linked to their ability to interact with tubulin and disrupt microtubule assembly. mdpi.comresearchgate.net Microtubules are crucial components of the cytoskeleton and form the mitotic spindle, which is essential for chromosome segregation during mitosis. nih.govnus.edu.sgpsu.edu The dynamic nature of microtubules, characterized by phases of growth (polymerization) and shortening (depolymerization), is critical for their function. nih.govnih.gov

Agents that disrupt microtubule dynamics can arrest cells in the G2/M phase of the cell cycle, leading to mitotic failure and subsequent cell death. mdpi.comchemdiv.com For example, the chalcone pedicin has been shown to inhibit the assembly of tubulin into microtubules. researchgate.net Other compounds, such as zerumbone, exert their anti-mitotic activity by binding to tubulin and disrupting microtubule assembly, which can lead to the formation of abnormal mitotic spindles. nih.gov The interaction of these compounds with tubulin can occur at specific binding sites, such as the colchicine (B1669291) site, leading to inhibition of tubulin polymerization. chemdiv.complos.org

Cytotoxicity Against Cancer Cell Lines (e.g., KB Cells) In Vitro

Molecular Target Identification and Pathway Modulation

In silico (computer-based) studies have been employed to investigate the potential interaction of chalcones with key proteins in signaling pathways implicated in cancer, such as the Hedgehog (Hh) pathway. researchgate.netplos.org The Hh pathway is crucial during embryonic development and its abnormal activation in adults is linked to the development of various cancers. nih.govgenome.jp Key regulatory proteins in this pathway include Sonic Hedgehog (SHH), Patched I (PTCH1), Smoothened (SMO), and the Glioma-associated oncogene (Gli) transcription factors. plos.orgnih.gov

In the absence of the SHH ligand, PTCH1 inhibits the activity of SMO. nih.govnih.gov When SHH binds to PTCH1, this inhibition is lifted, allowing SMO to signal downstream, ultimately leading to the activation of Gli transcription factors which then regulate the expression of target genes. genome.jpresearchgate.net

In silico docking studies have explored the binding affinity of various naturally occurring compounds, including chalcones, to these Hh pathway proteins. researchgate.netplos.org For example, one study investigated the interaction of seventeen different compounds with SMO, PTCH1, SHH, and Gli II. The results indicated that certain molecules could bind with high affinity to these proteins, suggesting they could act as potential inhibitors of the pathway. researchgate.netplos.org Specifically, liriodenine (B31502) showed strong binding to SMO, PTCH1, and Gli II, while 2',4-dihydroxy-3-methoxychalcone (B8714405) displayed a high binding affinity for the SHH protein. researchgate.netplos.org While direct in silico analysis of this compound's interaction with Hedgehog pathway components was not found in the provided results, the studies on other chalcones suggest this could be a potential mechanism of action worth investigating. researchgate.netplos.org

The following table summarizes the binding affinities of selected compounds to Hedgehog pathway proteins from in silico studies.

| Compound | Target Protein | Binding Energy (kcal/mol) | Reference |

| Liriodenine | Smoothened (SMO) | -7.61 | researchgate.netplos.org |

| Liriodenine | Patched I (PTCH1) | -8.14 | researchgate.netplos.org |

| Liriodenine | Gli II | -6.15 | researchgate.netplos.org |

| 2',4-dihydroxy-3-methoxychalcone | Sonic Hedgehog (SHH) | -7.04 | researchgate.netplos.org |

This table is based on data from in silico docking studies and illustrates the potential for chalcones to interact with Hedgehog pathway proteins.

Chalcones are known to exhibit a wide range of biological activities, including the inhibition of various enzymes and modulation of receptor activity. nih.govnih.gov The reactive α,β-unsaturated ketone system present in the chalcone scaffold is believed to be crucial for many of these pharmacological properties. nih.gov

Chalcones have been shown to inhibit several types of enzymes:

Kinases: Numerous chalcones have been found to regulate kinase activities, either by directly inhibiting the enzyme or by altering its expression. nih.gov For example, butein, a chalcone derivative, inhibits the tyrosine kinase activity of the epidermal growth factor receptor (EGFR). nih.gov

Sex hormone converting enzymes: Chalcones have demonstrated the potential to inhibit enzymes involved in the synthesis of sex hormones, such as aromatase, 5α-reductase, and 17β-hydroxysteroid dehydrogenase. nih.gov

α-Glucosidase: Some chalcones, like xanthohumol, have been shown to inhibit α-glucosidase, an intestinal enzyme involved in glucose absorption. nih.gov

Cholinesterases: Certain chalcone derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are targets in the management of Alzheimer's disease. mdpi.com

Bacterial Enzymes: Chalcones have also been identified as inhibitors of bacterial enzymes like sortase A and DNA gyrase. nih.gov

The ability of chalcones to interact with and inhibit these diverse enzymes highlights the broad therapeutic potential of this class of compounds.

In Silico Analysis of Interaction with Signaling Pathway Proteins (e.g., Hedgehog Pathway Components: Smoothened, Patched I, Sonic Hedgehog, Gli II)

Broader Biological Activity Spectrum Based on Chalcone Class

The chalcone chemical scaffold is associated with a diverse array of biological activities beyond cytotoxicity and enzyme inhibition. bohrium.comderpharmachemica.com These naturally occurring and synthetic compounds have been investigated for a multitude of therapeutic applications. mdpi.com

The broad spectrum of reported biological activities for chalcones includes:

Anticancer: As discussed, this is one of the most extensively studied properties. nih.govnih.gov

Anti-inflammatory: Chalcones have been shown to possess anti-inflammatory properties. nih.govderpharmachemica.com

Antioxidant: Many chalcones exhibit antioxidant activity, which is the ability to neutralize harmful free radicals. ijhmr.combohrium.com

Antimicrobial: This includes antibacterial and antifungal activities. ijhmr.comnih.govderpharmachemica.com

Antimalarial: Several chalcone derivatives have been evaluated for their activity against Plasmodium falciparum, the parasite that causes malaria. ijhmr.combohrium.com

Antiprotozoal: Chalcones have shown activity against various protozoa. nih.govbohrium.com

Antiviral: Some chalcones have been reported to have antiviral properties. ijhmr.com

This wide range of bioactivities underscores the versatility of the chalcone framework as a template for the development of new therapeutic agents. nih.gov

Antioxidant Mechanisms and Radical Scavenging Properties

The antioxidant capacity of flavonoids, a class of compounds that includes chalcones like this compound, is a cornerstone of their therapeutic potential. This activity is primarily attributed to their ability to scavenge free radicals, thereby mitigating oxidative stress, a condition implicated in numerous diseases. nih.govmedcraveonline.com The effectiveness of these compounds as antioxidants is intimately linked to their molecular structure, particularly the number and arrangement of hydroxyl (-OH) groups on their aromatic rings. nih.gov

The primary mechanisms by which flavonoids and related phenolic compounds exert their radical-scavenging effects are Hydrogen Atom Transfer (HAT) and Single Electron Transfer followed by Proton Transfer (SET-PT). mdpi.com

Hydrogen Atom Transfer (HAT): In this mechanism, the flavonoid antioxidant donates a hydrogen atom from one of its hydroxyl groups to a free radical, effectively neutralizing it. mdpi.com The resulting flavonoid radical is significantly more stable and less reactive due to the delocalization of the unpaired electron across the aromatic structure. The bond dissociation enthalpy (BDE) is a key parameter for this pathway; a lower BDE indicates a greater propensity for H-atom donation and thus higher antioxidant activity. mdpi.com

Single Electron Transfer followed by Proton Transfer (SET-PT): This is another significant pathway where the flavonoid first transfers an electron to the free radical, forming a flavonoid radical cation and an anion of the radical. mdpi.com This is typically followed by the transfer of a proton. The ionization potential (IP) is the critical factor for the initial electron transfer step. mdpi.com

Sequential Proton Loss Electron Transfer (SPLET): Particularly relevant in polar or aqueous environments, this mechanism involves the deprotonation of a hydroxyl group to form an anion, which then donates an electron to the free radical. mdpi.com

Theoretical and experimental studies on related isoflavonoids demonstrate that the specific environment (e.g., gas phase vs. solvent) can influence which mechanism predominates. mdpi.com For instance, HAT is often the favored mechanism in the gas phase, while SPLET is more supported in solvent environments. mdpi.com The presence of multiple hydroxyl groups can greatly enhance antioxidant activity, and studies on various isoflavonoids have shown that specific substitution patterns lead to more potent radical scavenging. nih.govnih.gov For example, the presence of an additional hydroxyl group on the B-ring of the flavonoid structure has been shown to greatly increase antioxidant activity. nih.gov

Table 1: Key Mechanisms of Antioxidant Action for Flavonoids

| Mechanism | Description | Key Determinant |

| Hydrogen Atom Transfer (HAT) | The antioxidant donates a hydrogen atom to a free radical. | Bond Dissociation Enthalpy (BDE) |

| Single Electron Transfer - Proton Transfer (SET-PT) | The antioxidant first donates an electron, then a proton, to the free radical. | Ionization Potential (IP) |

| Sequential Proton Loss Electron Transfer (SPLET) | The antioxidant first loses a proton (deprotonation) and then donates an electron. | Proton Affinity (PA) & Electron Transfer Enthalpy (ETE) |

Antimicrobial and Antiviral Activity Research (General Chalcone Properties)

Chalcones, the class of compounds to which this compound belongs, are recognized for a wide array of pharmacological activities, including potent antimicrobial and antiviral properties. mdpi.comnih.gov Their broad-spectrum activity makes them a subject of significant research, especially in the context of rising antimicrobial resistance. researchgate.net

Antimicrobial Activity: Chalcones have demonstrated efficacy against a variety of pathogenic microbes. Research has identified that naturally occurring chalcones can be selectively active against Gram-positive bacteria, while others exhibit broad-spectrum capabilities. mdpi.com The mechanisms underlying their antibacterial action are multifaceted and include:

Enzyme Inhibition: A key target for antimicrobial action is glucosamine-6-phosphate synthase, an enzyme crucial for the construction of the microbial cell membrane. researchgate.net Chalcones are also being explored for their inhibitory effects against other essential bacterial enzymes like DNA gyrase B and UDP-N-acetylglucosamine enolpyruvyl transferase (MurA). researchgate.netnih.gov

Efflux Pump Inhibition: Some chalcones can inhibit efflux pumps, such as NorA in Staphylococcus aureus. researchgate.net These pumps are a primary mechanism by which bacteria develop resistance, so their inhibition can restore susceptibility to conventional antibiotics.

Antiviral Activity: The antiviral potential of chalcones has been investigated against numerous viruses. nih.govresearchgate.net They are known to target and inhibit various viral enzymes that are essential for replication and propagation. nih.gov This mode of action can help mitigate the risk of drug resistance development. nih.gov Key molecular targets for the antiviral activity of chalcones include:

HIV integrase and protease nih.gov

Lactate dehydrogenase nih.gov

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) nih.gov

Protein tyrosine phosphatase nih.gov

Topoisomerase-II nih.gov

By targeting these diverse and critical components of microbial and viral machinery, chalcones represent a promising scaffold for the development of new anti-infective agents. nih.govnih.gov

Table 2: Investigated Molecular Targets of Chalcones for Antimicrobial and Antiviral Activity

| Activity | Molecular Target / Mechanism | Reference Organism/Virus |

| Antimicrobial | Inhibition of DNA Gyrase B | Bacteria |

| Inhibition of MurA enzyme | Bacteria | |

| Inhibition of Efflux Pumps (e.g., NorA) | Staphylococcus aureus | |

| Antiviral | Inhibition of HIV Integrase/Protease | Human Immunodeficiency Virus (HIV) |

| Inhibition of various viral enzymes (e.g., GAPDH, Lactate Dehydrogenase) | Various Viruses |

Anti-Inflammatory Effects at a Molecular Level

Chronic inflammation is a key pathological process in many diseases, and phytochemicals like flavonoids and chalcones are known to possess significant anti-inflammatory properties. inspirajournals.comnih.govmdpi.com Their effects are mediated through the modulation of key signaling pathways that regulate the inflammatory response. frontiersin.orgmdpi.com

The molecular anti-inflammatory mechanisms of these compounds primarily involve the inhibition of pro-inflammatory signaling cascades and the reduction of inflammatory mediators. nih.govfrontiersin.org Key pathways and molecules targeted include:

Nuclear Factor-kappa B (NF-κB) Pathway: NF-κB is a crucial transcription factor that controls the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. mdpi.comoncotarget.com Many flavonoids, such as fisetin, have been shown to suppress the activation of the NF-κB pathway. nih.gov This inhibition prevents the translocation of NF-κB into the nucleus, thereby downregulating the production of inflammatory molecules. frontiersin.orgoncotarget.com

Mitogen-Activated Protein Kinase (MAPK) Pathways: The MAPK signaling pathways (including p38, ERK1/2, and JNK) are also central to the inflammatory response. oncotarget.comnih.gov Bioactive compounds can inhibit the phosphorylation of these kinases, blocking the downstream signaling that leads to the production of inflammatory mediators. mdpi.comnih.gov For example, the compound isofraxidin (B1672238) has demonstrated anti-inflammatory effects by decreasing the phosphorylation of p38 and ERK1/2. nih.gov

Inhibition of Pro-inflammatory Cytokines and Enzymes: A direct consequence of inhibiting the NF-κB and MAPK pathways is the reduced production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6). nih.govgsea-msigdb.org Furthermore, these compounds can inhibit the activity of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which produce inflammatory mediators. inspirajournals.com

Promotion of Anti-inflammatory Cytokines: In addition to suppressing pro-inflammatory pathways, some compounds can enhance the production of anti-inflammatory cytokines like Interleukin-10 (IL-10), which plays a role in resolving inflammation. nih.govgsea-msigdb.org

Through these multifaceted molecular actions, compounds like this compound are believed to exert their anti-inflammatory effects, making them valuable candidates for further investigation in the context of inflammation-associated diseases.

Table 3: Key Molecular Targets in Anti-Inflammatory Pathways Modulated by Flavonoids/Chalcones

| Pathway/Target | Role in Inflammation | Effect of Compound |

| NF-κB | Master regulator of pro-inflammatory gene expression. | Inhibition of activation and nuclear translocation. nih.govfrontiersin.org |

| MAPK (p38, ERK, JNK) | Signaling cascade that activates inflammatory responses. | Inhibition of phosphorylation. mdpi.comnih.gov |

| TNF-α, IL-1β, IL-6 | Pro-inflammatory cytokines that amplify inflammation. | Reduced production and expression. nih.gov |

| COX-2, iNOS | Enzymes that synthesize inflammatory mediators (prostaglandins, nitric oxide). | Inhibition of expression and activity. inspirajournals.com |

| IL-10 | Anti-inflammatory cytokine that helps resolve inflammation. | Increased production. nih.gov |

Comparative Phytochemistry and Biological Evaluation of Chalcone Analogs

Chemodiversity and Analog Profiles within the Fissistigma Genus

The genus Fissistigma, belonging to the Annonaceae family, is a rich source of diverse secondary metabolites. Phytochemical investigations have revealed a wide array of bioactive compounds, including alkaloids, flavonoids, and terpenoids. Within this chemical diversity, chalcones and their derivatives represent a significant class of constituents, exhibiting a range of biological activities.

The chemical profile of the Fissistigma genus is characterized by the presence of various classes of compounds. Alkaloids, particularly aporphine (B1220529) and oxoaporphine types, are prominent. Additionally, furanones, cyclopentenones, and a variety of flavonoids have been isolated from different species. nih.gov For instance, species such as Fissistigma oldhamii are known to contain aporphine-type alkaloids, anthraquinones, and terpenoids. mdpi.com Fissistigma polyanthoides has yielded flavonoids and isoquinoline (B145761) alkaloids. researchgate.net

The chalcone (B49325) analog profile within the Fissistigma genus includes not only Isofissistin but also a number of structurally related compounds. These are often found to co-occur in the same plant species. Notably, Fissistigma lanuginosum has been a key species for the isolation of several chalcones, including this compound, Fissistin, and Pedicin (B191033). acs.orgnih.gov Dihydropedicin, an inactive analog, has also been isolated from the same species. acs.orgnih.gov Other chalcones and related flavonoids have been identified in various Fissistigma species. For example, F. bracteolatum contains chalcones and dihydrochalcones that show potent inhibitory effects against superoxide (B77818) anion production. researchgate.net The diversity of these chalcone structures within the genus provides a valuable resource for comparative phytochemical and biological studies.

The following table provides a summary of selected chalcones and other flavonoids isolated from various Fissistigma species, illustrating the chemodiversity within the genus.

| Species | Compound Class | Compound Name | Reference |

| Fissistigma lanuginosum | Condensed Chalcone | This compound | acs.orgnih.gov |

| Fissistigma lanuginosum | Condensed Chalcone | Fissistin | acs.orgnih.gov |

| Fissistigma lanuginosum | Chalcone | Pedicin | acs.orgnih.gov |

| Fissistigma lanuginosum | Dihydrochalcone | Dihydropedicin | acs.orgnih.gov |

| Fissistigma oldhamii | Chalcone | 2′,5′-dihydroxy-3′,4′,6′-trimethoxy chalcone (Pedicin) | mdpi.com |

| Fissistigma oldhamii | Dihydrochalcone | 4′,5′-dimethoxy-2′-hydroxy-3′,6′-quinodihydrochalcone | mdpi.com |

| Fissistigma polyanthoides | Dihydrochalcone | 2´,5´-dihydroxy-3´,4´,6´-trimethoxy dihydrochalcone | researchgate.net |

| Fissistigma bracteolatum | Chalcones/Dihydrochalcones | Various | researchgate.net |

Comparative Studies with Co-isolated Chalcones (e.g., Fissistin, Pedicin)

This compound is frequently co-isolated with other chalcone analogs, most notably Fissistin and Pedicin, from Fissistigma lanuginosum. acs.orgnih.gov This co-occurrence facilitates direct comparative evaluations of their biological activities. Bioassay-guided fractionation of extracts from this plant has revealed potent cytotoxic and antimitotic properties of these chalcones.

Both this compound and its isomer Fissistin have demonstrated significant cytotoxic activity. In studies using human oral epidermoid carcinoma (KB) cells, both compounds exhibited a potent cytotoxic effect with an identical IC50 value of 0.15 µg/mL. acs.org This indicates a high level of activity against this cancer cell line.

Pedicin, another chalcone isolated alongside this compound, also displays biological activity, although through a different primary mechanism. It has been identified as an antimitotic agent that functions by inhibiting the assembly of tubulin into microtubules. nih.gov However, its potency in this regard is moderate, with an IC50 value of 300 µM. nih.govnih.gov While also cytotoxic against KB cells, the primary reported activity of Pedicin is its effect on microtubule dynamics. wordpress.com In contrast, its hydrogenated analog, dihydropedicin, was found to be inactive, highlighting the importance of the α,β-unsaturated ketone moiety for the biological activity of these chalcones. acs.orgnih.gov

The following interactive data table summarizes the comparative biological activities of this compound and its co-isolated chalcones.

| Compound | Plant Source | Biological Activity | Cell Line/Target | IC50 Value | Reference |

| This compound | Fissistigma lanuginosum | Cytotoxicity | KB | 0.15 µg/mL | acs.org |

| Fissistin | Fissistigma lanuginosum | Cytotoxicity | KB | 0.15 µg/mL | acs.org |

| Pedicin | Fissistigma lanuginosum | Antimitotic (Tubulin Polymerization Inhibition) | Tubulin | 300 µM | nih.govnih.gov |

| Pedicin | Fissistigma lanuginosum | Cytotoxicity | KB | Not specified | wordpress.com |

| Dihydropedicin | Fissistigma lanuginosum | Inactive | - | - | acs.orgnih.gov |

These comparative findings underscore the potent cytotoxicity of the condensed chalcone structure shared by this compound and Fissistin. The structural nuances among these co-isolated analogs likely account for the observed differences in their primary mechanisms of action and potency.

Future Research Directions and Translational Perspectives

Exploration of Novel Biosynthetic Enzymes and Genetic Engineering for Production Enhancement

The biosynthesis of chalcones, the family to which Isofissistin belongs, is a well-understood process that serves as a foundation for enhancing its production. mdpi.com This pathway begins with the amino acid L-phenylalanine and involves several key enzymatic steps to produce the core chalcone (B49325) structure. frontiersin.org

Key enzymes in the general chalcone biosynthetic pathway include:

Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of Phenylalanine to form cinnamic acid. mdpi.com

Cinnamate-4-hydroxylase (C4H): Mediates the hydroxylation of cinnamic acid to produce p-coumaric acid. mdpi.com

4-coumaroyl-coenzyme A ligase (4CL): Activates p-coumaric acid to form p-coumaroyl CoA. mdpi.com

Chalcone synthase (CHS): A crucial enzyme that catalyzes the condensation of one molecule of p-coumaroyl CoA with three molecules of malonyl CoA to form the foundational chalcone scaffold. mdpi.com

Further transformations to create the diverse range of flavonoids and isoflavonoids are catalyzed by other enzymes, such as isoflavone (B191592) synthase (IFS), 2-hydroxyisoflavanone (B8725905) synthase (2-HIS), and 2-hydroxyisoflavanone dehydratase (2-HID). nih.gov

Genetic Engineering for Enhanced Production Genetic engineering, which involves the direct manipulation of an organism's DNA, offers powerful tools for increasing the yield of this compound or its precursors. oracleias.orgwikipedia.org By applying recombinant DNA technology, the genes encoding the rate-limiting enzymes of the biosynthetic pathway can be isolated and overexpressed in suitable host organisms. evitria.com

The process typically involves these steps:

Gene Isolation: Identifying and cutting the desired genes (e.g., for CHS or other specific synthases) from the source organism using restriction enzymes. savemyexams.com

Vector Construction: Inserting the isolated gene into a vector, such as a bacterial plasmid. The gene and plasmid are joined by a DNA ligase enzyme to create recombinant DNA. evitria.comsavemyexams.com

Transformation: Introducing the recombinant vector into a host organism, such as E. coli or yeast. evitria.com

Fermentation: Culturing the genetically modified organisms in a fermenter, allowing them to multiply rapidly and produce large quantities of the target enzymes and, consequently, the desired chemical compound. savemyexams.com

This approach could be used to produce this compound precursors in high volumes or to transfer the necessary biosynthetic genes into more easily cultivated plants. oracleias.org

Development of Advanced Synthetic Methodologies for Complex Analogs

Beyond biosynthetic approaches, the development of advanced chemical synthesis methods is crucial for producing this compound and, more importantly, complex analogs not found in nature. The goals of these synthetic strategies focus on efficiency, selectivity, and stereochemical control. adelaide.edu.au By designing and executing multi-step synthetic pathways, chemists can create a library of this compound-related molecules. This allows for the systematic modification of the compound's structure to explore structure-activity relationships and potentially enhance its therapeutic properties. Such synthetic analogs could offer improved potency, selectivity, or pharmacokinetic profiles compared to the natural product.

Deeper Elucidation of Undiscovered Molecular Targets and Signaling Pathways in Non-Human Models

Preliminary research has positioned this compound as a compound with potential anticancer activity. plos.orgnih.gov Computational studies have begun to uncover its possible molecular targets, with a particular focus on the Hedgehog signaling pathway, an important cascade in embryonic development that can lead to tumorigenesis when abnormally activated in adults. plos.orgnih.govresearchgate.net

This pathway involves several key regulatory proteins that have been investigated as potential targets for this compound: plos.orgnih.gov

Smoothened (Smo)

Patched I (Ptch I)

Sonic hedgehog (SHH)

Glioma-associated oncogenes II (Gli II)

A computational docking study analyzed the binding affinity of this compound with these proteins, providing initial insights into its mechanism of action.

| Protein Target | Role in Pathway | Relevance to Disease |

|---|---|---|

| Smoothened (Smo) | Transmembrane protein, key signal transducer. | Target of several approved cancer drugs. nih.gov |

| Patched I (Ptch I) | Receptor for the Sonic hedgehog ligand, inhibits Smo. | Mutations can lead to pathway activation. nih.gov |

| Sonic Hedgehog (SHH) | Signaling molecule (ligand) that initiates the pathway. | Overexpression can drive tumor growth. nih.gov |

| Gli II (Glioma-associated oncogene II) | Transcription factor, the final effector of the pathway. | Activation leads to expression of genes for cell proliferation. nih.gov |

Future research must move beyond computational models to validate these findings in non-human biological systems. Studies using cell lines and animal models are essential to confirm whether this compound directly binds to these targets and modulates the Hedgehog pathway. Furthermore, research should aim to identify other potential signaling cascades affected by this compound, such as the MAPK or PI3K/Akt pathways, which are also frequently implicated in cancer. plos.orgnih.gov

Integration of Omics Technologies for Comprehensive Mechanistic Understanding

To gain a holistic understanding of this compound's biological effects, the integration of "omics" technologies is indispensable. humanspecificresearch.orgimec-int.com These high-throughput methods allow for the large-scale study of biological molecules, providing a comprehensive picture of cellular responses to the compound. humanspecificresearch.orguninet.edu

Key omics technologies and their potential applications in this compound research include:

Genomics: The study of an organism's complete set of DNA. humanspecificresearch.org While less likely to be directly altered by a compound, genomic analysis of cancer cells can identify mutations that confer sensitivity or resistance to this compound.

Transcriptomics: The analysis of all RNA transcripts in a cell. humanspecificresearch.org By treating cancer cells with this compound and performing transcriptomic analysis (e.g., RNA-sequencing), researchers can identify every gene that is upregulated or downregulated, revealing the full spectrum of cellular pathways affected by the compound.

Proteomics: The large-scale study of proteins. humanspecificresearch.org This can reveal how this compound treatment alters the abundance of key proteins, including its direct targets (like Smo or Gli) and downstream effectors, providing a more direct view of its functional impact. uninet.edu

Metabolomics: The comprehensive analysis of all metabolites in a biological sample. humanspecificresearch.org This technology can uncover how this compound alters cellular metabolism, which is a hallmark of cancer, and can help identify biomarkers of the drug's activity. uninet.edu

By integrating data from these different omics layers, researchers can build a detailed molecular profile of this compound's mechanism of action, moving beyond a single target or pathway to a systems-level understanding. nih.gov This comprehensive approach is critical for identifying predictive biomarkers and developing effective, personalized therapeutic strategies. humanspecificresearch.org

Q & A

How can researchers identify gaps in existing literature on Isofissistin to formulate novel research questions?

Basic

To identify gaps, conduct a systematic literature review using databases like PubMed and SciFinder, focusing on synthesis methods, biological activity, or mechanistic studies of this compound. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate potential questions . For example, if existing studies lack comparative data on this compound’s efficacy against specific enzyme isoforms, this could form the basis of a novel hypothesis. Use citation-tracking tools to locate understudied areas and prioritize questions addressing methodological limitations (e.g., inconsistent purity validation protocols in prior work).

What experimental design principles should guide studies on this compound’s biochemical interactions?

Basic

Design experiments using robust controls (e.g., negative/positive controls for binding assays) and statistical power analysis to determine sample sizes . For in vitro studies, include dose-response curves and replicate experiments to account for variability. When investigating this compound’s mechanism, employ orthogonal methods (e.g., fluorescence quenching and surface plasmon resonance) to cross-validate results . Document protocols in line with journal guidelines, ensuring reproducibility by detailing solvent systems, temperature, and instrumentation parameters .

What methodological approaches are recommended for synthesizing this compound with high purity?

Basic

Use HPLC-MS and NMR to verify purity and structural integrity during synthesis . Optimize reaction conditions (e.g., solvent polarity, catalyst loading) through iterative Design of Experiments (DoE) frameworks. For chiral centers, employ asymmetric catalysis or chiral stationary-phase chromatography. Report yields, retention factors, and spectroscopic data in supplementary materials to enable replication .

How should researchers address contradictions in published data on this compound’s pharmacokinetic properties?

Advanced

Apply qualitative comparative analysis (QCA) to identify variables causing discrepancies (e.g., differences in assay sensitivity or animal models) . Replicate conflicting studies under standardized conditions, controlling for variables like pH, temperature, and cell lines. Use meta-analysis to aggregate data from multiple studies, adjusting for heterogeneity via random-effects models . Publish negative results and raw datasets in open-access repositories to enhance transparency .

What strategies optimize this compound’s stability in long-term pharmacological studies?

Advanced

Conduct accelerated stability testing under varied conditions (light, humidity, temperature) using ICH Q1A guidelines . Employ lyophilization or nanoencapsulation to mitigate degradation. Monitor stability via LC-MS/MS and quantify degradation products using validated calibration curves. For in vivo studies, use isotopically labeled this compound to track metabolic pathways and stability in biological matrices .

How can computational modeling enhance understanding of this compound’s target binding dynamics?

Advanced

Use molecular dynamics (MD) simulations to predict binding affinities and conformational changes in target proteins (e.g., kinases or GPCRs). Validate models with experimental data from isothermal titration calorimetry (ITC) or X-ray crystallography . Apply machine learning algorithms trained on structural databases to identify analogs with improved specificity . Share simulation parameters (force fields, solvation models) in supplementary files to enable reproducibility .

What validation criteria ensure the reliability of this compound’s in vivo efficacy data?

Basic

Follow ARRIVE guidelines for preclinical studies: include sham controls, blinded outcome assessments, and a priori power calculations. Validate efficacy using multiple endpoints (e.g., tumor volume reduction and biomarker quantification). Publish raw imaging data and histological slides in repositories like Figshare to facilitate peer review .

How can multi-omics approaches resolve this compound’s polypharmacology?

Advanced

Integrate transcriptomics , proteomics , and metabolomics datasets to map this compound’s off-target effects. Use pathway enrichment tools (e.g., DAVID, MetaboAnalyst) to identify perturbed biological networks. Cross-reference findings with CRISPR screening data to confirm gene targets. Deposit omics data in public repositories (e.g., GEO, PRIDE) with standardized metadata .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.